![molecular formula C12H14Cl2N2O4 B14487988 Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate CAS No. 65976-67-2](/img/structure/B14487988.png)
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitro group and a bis(2-chloroethyl)amino group attached to a benzoate ester, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of bis(2-chloroethyl)amino groups. The process begins with the protection of the carboxyl group of 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with ethylene oxide to introduce the bis(2-hydroxyethyl)amino groups, which are subsequently chlorinated to form the bis(2-chloroethyl)amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be hydrolyzed to form corresponding alcohols.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic properties.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: A nitrogen mustard derivative used to treat multiple myeloma and ovarian carcinoma.
Bis(2-chloroethyl)methylamine: Known for its use in chemical warfare and as a chemotherapeutic agent.
Uniqueness
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is unique due to its combination of a nitro group and a bis(2-chloroethyl)amino group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific applications where both alkylation and nitro group reactivity are desired.
Propiedades
Número CAS |
65976-67-2 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O4 |
Peso molecular |
321.15 g/mol |
Nombre IUPAC |
methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-20-12(17)9-2-3-10(11(8-9)16(18)19)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
Clave InChI |
NXWSYTUVJCFVMD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


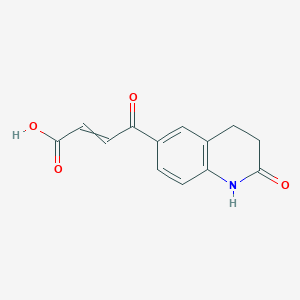
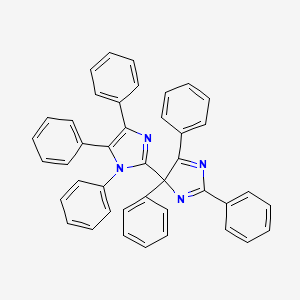

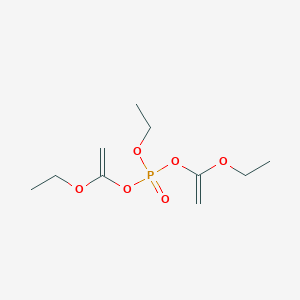
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
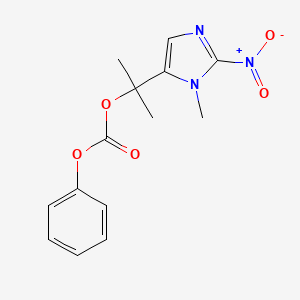

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
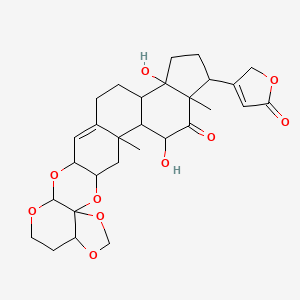


![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
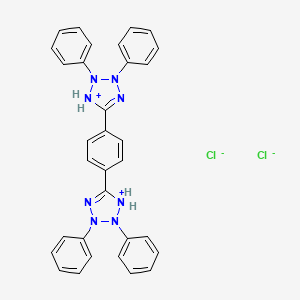
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
